molecular formula C8H5Br2N3S B14321343 3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine CAS No. 112178-66-2

3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine

Katalognummer: B14321343
CAS-Nummer: 112178-66-2
Molekulargewicht: 335.02 g/mol
InChI-Schlüssel: MLZFUPICADZROO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine atoms attached to both the phenyl ring and the thiadiazole ring, making it a brominated derivative of thiadiazole.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-bromoaniline with thiocarbonyl diimidazole, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-N-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine
  • 3-Bromo-N-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine
  • 3-Bromo-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine

Uniqueness

3-Bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of bromine atoms on both the phenyl and thiadiazole rings

Eigenschaften

CAS-Nummer

112178-66-2

Molekularformel

C8H5Br2N3S

Molekulargewicht

335.02 g/mol

IUPAC-Name

3-bromo-N-(4-bromophenyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H5Br2N3S/c9-5-1-3-6(4-2-5)11-8-12-7(10)13-14-8/h1-4H,(H,11,12,13)

InChI-Schlüssel

MLZFUPICADZROO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC2=NC(=NS2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.